ERD03 is classified under small molecules that target RNA-binding proteins. It has been specifically noted for its ability to bind to EXOSC3, a component of the exosome complex involved in RNA degradation and processing. The compound was identified through high-throughput screening and biophysical assays, which confirmed its specificity and effectiveness in disrupting RNA interactions .
The synthesis of ERD03 involved a series of steps that began with an in-silico screening of a large library of compounds to identify potential inhibitors of EXOSC3. Following this, compounds were subjected to various biophysical assays, including saturation transfer difference nuclear magnetic resonance (STD-NMR) and microscale thermophoresis (MST), to evaluate their binding affinity and inhibition capabilities.
The synthesis process can be summarized as follows:
ERD03 primarily functions by disrupting the interaction between EXOSC3 and RNA. The compound binds to EXOSC3 in a concentration-dependent manner, effectively inhibiting its ability to associate with RNA substrates. This disruption leads to downstream effects on RNA stability and processing within cellular environments .
The mechanism by which ERD03 exerts its effects involves direct competition with RNA for binding sites on EXOSC3. By occupying these sites, ERD03 prevents the normal functioning of EXOSC3 in RNA processing pathways. This inhibition has been linked to observable morphological changes in model organisms such as zebrafish, where it induces spinal curvature and reduced cerebellum size—phenotypes associated with pontocerebellar hypoplasia .
While specific physical properties such as melting point or solubility are not extensively documented for ERD03 in the available literature, its chemical properties are highlighted by its role as a selective inhibitor of RNA-binding proteins. The compound is noted for its specificity towards EXOSC3 without significant off-target effects on other proteins like GST (glutathione S-transferase) .
ERD03 holds promise in scientific research, particularly in studies related to neurodegenerative diseases. Its ability to model pontocerebellar hypoplasia allows researchers to explore disease mechanisms and test therapeutic strategies in vivo using zebrafish models. Furthermore, ERD03 can serve as a valuable tool for investigating RNA-protein interactions more broadly, contributing insights into RNA metabolism and regulation within cells .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3